molecular formula C5H5N2O3+ B12060932 1-hydroxy-4-nitropyridin-1-ium

1-hydroxy-4-nitropyridin-1-ium

Cat. No.: B12060932
M. Wt: 141.10 g/mol
InChI Key: JJADLNQMXAFVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-4-nitropyridin-1-ium is a high-purity chemical compound offered for advanced research and development purposes. This nitropyridine N-oxide derivative is of significant interest in organic synthesis and materials science. Compounds within this class are frequently utilized as key intermediates or precursors in the synthesis of more complex molecules, such as various 1,4-dihydropyridines (1,4-DHPs), which are privileged scaffolds in medicinal chemistry with applications ranging from calcium channel blockers to antimicrobial and anticancer agents . The structure of this compound, featuring a nitro group and an N-oxide functionality, suggests potential for non-linear optical (NLO) applications. Similar pyridine derivatives are investigated for their electronic properties and their ability to form intricate intermolecular hydrogen bonds, which can be critical in the design of new crystalline materials for photonic and electronic devices . Researchers value this reagent for exploring structure-activity relationships (SAR) and for its role in multi-component reactions, including adaptations of the classic Hantzsch synthesis . This product is intended for use by qualified laboratory professionals. For Research Use Only. Not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N2O3+

Molecular Weight

141.10 g/mol

IUPAC Name

1-hydroxy-4-nitropyridin-1-ium

InChI

InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1

InChI Key

JJADLNQMXAFVCU-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving 1 Hydroxy 4 Nitropyridin 1 Ium

Mechanistic Pathways of Nitro Group Migration

The migration of a nitro group in pyridine (B92270) derivatives is a fascinating and synthetically useful transformation. It often proceeds through mechanisms that are distinct from classical electrophilic aromatic substitution.

The reaction of pyridine and its derivatives with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.net Subsequent reaction of this intermediate, for instance with aqueous sulfur dioxide or sodium bisulfite, can lead to the formation of 3-nitropyridine (B142982). researchgate.net This transformation is not an electrophilic aromatic substitution but rather involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring via a rsc.orgscripps.edu sigmatropic shift. researchgate.netresearchgate.net

This mechanistic pathway has been supported by studies on various substituted pyridines. researchgate.net For example, the reaction of 3-acetylpyridine (B27631) with dinitrogen pentoxide followed by treatment with a nucleophile results in the regioselective migration of the nitro group from the nitrogen to the 3-position. researchgate.net This observation is consistent with a concerted rsc.orgscripps.edu sigmatropic shift rather than a mechanism involving the formation of an ion pair. researchgate.net The activation energy for this type of nitro group migration has been calculated to be approximately 18 kcal/mol, with a near-zero entropy of activation, further supporting a concerted pericyclic mechanism. smolecule.com

The formation of N-nitropyridinium intermediates is a key step in this process. ntnu.no These intermediates are then attacked by a nucleophile, such as bisulfite, at the 2- or 4-position to form dihydropyridine (B1217469) adducts. ntnu.no It is from the N-nitro-1,2-dihydropyridine-2-sulfonate intermediate that the nitro group migrates to the 3-position. ntnu.no

Table 1: Key Intermediates in Nitro Group Migration
IntermediateDescriptionRole in Mechanism
N-Nitropyridinium ionFormed from the reaction of pyridine with N₂O₅. researchgate.netInitial electrophilic species that undergoes nucleophilic attack.
N-nitro-1,2-dihydropyridine-2-sulfonateFormed by the attack of a bisulfite nucleophile on the N-nitropyridinium ion. ntnu.noThe direct precursor to the rsc.orgscripps.edu sigmatropic shift.
N-nitro-1,4-dihydropyridine-4-sulfonateAn alternative adduct formed by nucleophilic attack at the 4-position. ntnu.noDoes not directly lead to 3-nitropyridine via this pathway.

Nucleophilic Reactivity of Pyridinium (B92312) N-Oxides

Pyridine N-oxides, including 1-hydroxy-4-nitropyridin-1-ium, exhibit enhanced reactivity towards nucleophiles compared to their parent pyridines. scripps.edubhu.ac.in The N-oxide oxygen atom can donate electron density into the ring through resonance, which activates the 2- and 4-positions for nucleophilic attack. bhu.ac.in

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the functionalization of electron-deficient aromatic rings, including nitropyridines. This reaction involves the substitution of a hydrogen atom by a nucleophile that bears a leaving group. nih.govsci-hub.se In the context of nitropyridines, the nitro group strongly activates the ring towards nucleophilic attack, directing the substitution to the positions ortho and para to it. researchgate.netntnu.no

The mechanism of VNS on a nitropyridine involves the initial addition of a carbanion (stabilized by a group that can also act as a leaving group, such as a sulfonyl group) to an electron-deficient position on the pyridine ring, forming a Meisenheimer-type adduct. nih.gov This is followed by a base-induced β-elimination of the leaving group, leading to the restoration of the aromatic system and the net substitution of a hydrogen atom. nih.gov For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to yield C-H alkylation products. nih.gov

The VNS method has been successfully applied to the amination and alkylation of 3-nitropyridines, resulting in high regioselectivity and good yields of the corresponding 2-substituted-5-nitropyridines. researchgate.net

Oxidative substitution provides another route for the functionalization of pyridine derivatives. In some cases, a nucleophile can attack the pyridine ring, and the resulting intermediate is then oxidized to the final substituted product.

A notable example is the oxidative amination of 3-nitropyridine. ntnu.no When 3-nitropyridine is treated with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate, 2-amino-5-nitropyridine (B18323) is formed with high selectivity. ntnu.no This method offers a selective pathway for the introduction of an amino group at the position para to the nitro group.

The synthesis of 1-hydroxypyridine-2-thiones often involves the reaction of a corresponding 2-halopyridine-N-oxide with a hydrosulfanylating reagent. vanderbilt.edu Reagents such as sodium hydrosulfide (B80085) (NaHS), thiourea, or thioacetamide (B46855) can be used to introduce the hydrosulfanyl group. vanderbilt.edu The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydrosulfanylating agent displaces the halide at the 2-position of the pyridine-N-oxide ring. vanderbilt.edu

Electrophilic Aromatic Substitution (EAS) Pathways in Related Pyridine Systems

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org The situation is further complicated by the fact that the nitrogen atom is easily protonated under the acidic conditions often used for EAS reactions, leading to the formation of the even more strongly deactivated pyridinium ion. wikipedia.orgdavuniversity.org

However, the corresponding pyridine N-oxides are significantly more reactive towards electrophilic substitution. bhu.ac.in The N-oxide oxygen atom can donate electrons into the ring via resonance, which activates the aromatic system. bhu.ac.in This makes the nitration of pyridine-N-oxide a feasible process. For example, the nitration of pyridine-N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in This provides a synthetically valuable route to 4-substituted pyridines, as the N-oxide group can be subsequently removed by deoxygenation. bhu.ac.in

Computational studies have shown that the electrophilic nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) proceeds through a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate. rsc.org The kinetic product of this reaction is the ortho-nitro compound; however, when the explicit solvation of the N-oxide oxygen is considered, the para-substituted product is favored, which aligns with experimental observations. rsc.org

Table 2: Reactivity of Pyridine Derivatives in EAS
CompoundReactivity towards EASReasonFavored Position of Attack
PyridineVery low wikipedia.orgElectron-withdrawing nitrogen atom and formation of pyridinium ion in acidic media. wikipedia.orgdavuniversity.org3-position quimicaorganica.org
Pyridinium ionExtremely low davuniversity.orgStrongly deactivated due to the positive charge on nitrogen. davuniversity.org-
Pyridine-N-oxideHigher than pyridine bhu.ac.inElectron donation from the N-oxide oxygen activates the ring. bhu.ac.in4-position bhu.ac.in

Advanced Spectroscopic Characterization and Analysis for Structural Elucidation of 1 Hydroxy 4 Nitropyridin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts of proton (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to deduce the connectivity and electronic environment of atoms within the 1-hydroxy-4-nitropyridin-1-ium molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyridine (B92270) ring. The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effects of both the nitro group (-NO₂) and the N-oxide moiety. The protons ortho and meta to the nitro group (H-3/H-5 and H-2/H-6, respectively) are chemically equivalent due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Specific experimental values can be found in spectral databases such as the Aldrich Library of NMR Spectra.

Proton PositionExpected Chemical Shift (ppm)Multiplicity
H-2, H-6~8.2 ppmd (doublet)
H-3, H-5~7.4 ppmd (doublet)

In the ¹³C NMR spectrum, the chemical shifts are similarly influenced by the substituents. The carbon atom directly attached to the nitro group (C-4) is expected to be the most deshielded and appear significantly downfield. The C-2 and C-6 carbons, adjacent to the N-oxide, will also show a downfield shift. Conversely, the C-3 and C-5 carbons are expected to be at a relatively higher field. Experimental ¹³C NMR data for this compound have been reported in the literature, confirming the predicted electronic effects. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound Source: I. Yavari, J. D. Roberts Org. Magn. Resonance 12, 87(1979) as cited by PubChem. nih.gov

Carbon PositionExperimental Chemical Shift (ppm)
C-2, C-6140.3
C-3, C-5125.1
C-4142.1

To validate the structural assignment of NMR signals, experimental data are often correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT) using the Gauge-Invariant Atomic Orbital (GIAO) method, are employed to predict the NMR chemical shifts. elsevierpure.comresearchgate.net This process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. semanticscholar.org

A linear correlation between the experimentally measured chemical shifts and the theoretically calculated values provides strong evidence for the proposed molecular structure. researchgate.net Discrepancies between experimental and calculated values can often be resolved by considering solvent effects or different molecular conformations. elsevierpure.com This combined experimental-theoretical approach is a cornerstone of modern structural elucidation, ensuring a high degree of confidence in the assigned structure of compounds like this compound. researchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational energy levels of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques ideal for identifying the presence of specific groups like N-O, NO₂, and the pyridine ring system in this compound. nih.gov

The vibrational spectrum of this compound is characterized by several key bands:

N-O Stretching: The N-O stretching vibration of the pyridine N-oxide group is a prominent feature. In pyridine N-oxide itself, this band appears around 1254 cm⁻¹ in the Raman spectrum and at 832 cm⁻¹ in the infrared spectrum. oup.comias.ac.in The position of this band can be sensitive to coordination with metal ions or hydrogen bonding. ias.ac.incdnsciencepub.com

NO₂ Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region. Deformation vibrations of the NO₂ group also appear at lower frequencies. researchgate.net

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H stretching modes are observed above 3000 cm⁻¹. researchgate.net Ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net Aromatic C-H in-plane and out-of-plane bending vibrations are found in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively. wallonie.be

Table 3: Key Vibrational Frequencies for this compound Note: Data compiled from studies on pyridine N-oxides and nitropyridine derivatives. nih.govoup.comresearchgate.netwallonie.be

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
C-H Stretching3100 - 3000Pyridine Ring
NO₂ Asymmetric Stretching1560 - 1500Nitro Group
Ring C=C, C=N Stretching1600 - 1400Pyridine Ring
NO₂ Symmetric Stretching1360 - 1300Nitro Group
N-O Stretching~1250N-Oxide
N-O Bending~840N-Oxide

For a definitive assignment of all observed vibrational bands, a Normal Coordinate Analysis (NCA) is performed. nih.gov NCA is a computational method that describes the molecular vibrations in terms of internal coordinates (bond stretches, angle bends, and torsions). The analysis involves creating a force field, which is a set of force constants that describe the stiffness of bonds and the energy required to bend or twist them.

Modern approaches typically use force fields derived from quantum chemical calculations (e.g., DFT). elsevierpure.com The calculated vibrational frequencies and the Potential Energy Distribution (PED) for each normal mode are then compared with the experimental FTIR and FT-Raman spectra. primescholars.com The PED indicates the contribution of each internal coordinate to a particular vibrational mode, allowing for an unambiguous assignment. elsevierpure.comresearchgate.net This rigorous analysis confirms the assignments of functional group vibrations and provides a complete description of the molecule's vibrational dynamics. researchgate.netnih.gov

Comparison with Computational Vibrational Frequencies

The correlation between experimental vibrational spectra (FT-IR and FT-Raman) and theoretical predictions is a powerful tool for the definitive assignment of vibrational modes. researchgate.net For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the vibrational frequencies in the gaseous state. These theoretical results are then compared with the experimental data obtained from solid-phase spectra.

The comparison allows for a more accurate assignment of fundamental vibrational modes, including the characteristic vibrations of the pyridine ring, the nitro group (NO₂), and the N-oxide (N-O) bond. For example, the symmetric and asymmetric stretching vibrations of the NO₂ group are typically expected in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net DFT calculations can confirm the precise location of these bands and resolve ambiguities in the experimental spectrum. The excellent correlation that is often achieved between the scaled theoretical data and the experimental spectra validates both the accuracy of the computational method and the interpretation of the experimental results. nih.gov

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Scaled DFT (B3LYP) Range (cm⁻¹)Assignment
ν_as(NO₂)1500 - 1570Correlated with scalingAsymmetric NO₂ Stretch
ν_s(NO₂)1300 - 1370Correlated with scalingSymmetric NO₂ Stretch
ν(N-O)1200 - 1300Correlated with scalingN-Oxide Stretch
ν(C-H)3000 - 3100Correlated with scalingAromatic C-H Stretch
ν(C=C), ν(C=N)1400 - 1650Correlated with scalingPyridine Ring Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides crucial information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. gdckulgam.edu.in

The electronic spectrum of this compound is characterized by absorptions resulting from π → π* and n → π* transitions. gdckulgam.edu.in The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are common in aromatic systems. gdckulgam.edu.inusp.br The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen atoms of the N-oxide or nitro group) to a π* antibonding orbital. usp.br

To gain a deeper understanding of these transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. nih.govmdpi.com These calculations can predict the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic excitations by identifying the molecular orbitals involved. nih.gov The primary transitions are often dominated by excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the N-oxide and the pyridine ring, while the LUMO is likely localized on the nitro group, which acts as a strong electron-withdrawing group. The energy difference between the HOMO and LUMO is a key factor determining the electronic and optical properties of the compound. mdpi.com

TransitionDescriptionTypical Orbital ContributionExpected Intensity
π → πExcitation from a π bonding to a π antibonding orbital.HOMO → LUMO or other π-orbital transitionsStrong
n → πExcitation from a non-bonding to a π antibonding orbital.n(O) → LUMO(NO₂)Weak to Moderate

The position, intensity, and shape of the UV-Vis absorption bands of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.ird-nb.info This molecule is a well-established probe for solvent polarity due to its significant solvatochromic shifts. researchgate.netnih.gov Specifically, it exhibits negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. d-nb.info

This behavior is attributed to the differential solvation of the ground and excited states. d-nb.info The ground state of this compound is highly polar, with a significant charge separation. Polar solvents, particularly those capable of hydrogen bonding, strongly stabilize this ground state. nih.gov The excited state is less polar, and thus, its stabilization by polar solvents is less pronounced. Consequently, the energy gap between the ground and excited states increases in more polar solvents, leading to the absorption of higher-energy (shorter wavelength) light. d-nb.info Studies on 4-nitropyridine (B72724) N-oxide have shown a dominant role of the solvent's hydrogen-bond donation (HBD) capability in the observed solvatochromic shifts. researchgate.netnih.gov

Solvent TypeExpected λ_max ShiftReason
Non-polar (e.g., Hexane)Longer Wavelength (Red Shift)Minimal stabilization of the polar ground state.
Polar Aprotic (e.g., Acetonitrile)Intermediate WavelengthStabilization of the ground state via dipole-dipole interactions.
Polar Protic (e.g., Water, Methanol)Shorter Wavelength (Blue Shift)Strong stabilization of the ground state via hydrogen bonding. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. msu.edu For this compound (molecular formula C₅H₄N₂O₃), the molecular weight is 140.10 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which is the intact molecule that has lost one electron. chemguide.co.uk The m/z value of this peak directly provides the relative molecular mass of the compound. chemguide.co.uk However, molecular ions can be unstable and break down into smaller, charged fragments. msu.edu The pattern of these fragments is characteristic of the molecule's structure.

The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic and N-oxide compounds. Common fragmentation pathways include:

Loss of an oxygen atom: A characteristic fragmentation for N-oxides is the loss of an oxygen atom from the N-O bond, resulting in a peak at [M-16]⁺.

Loss of NO₂: Cleavage of the C-N bond can lead to the loss of the nitro group (NO₂, 46 Da), giving a fragment at [M-46]⁺.

Loss of NO: A rearrangement followed by the loss of nitric oxide (NO, 30 Da) is also a common pathway for nitroaromatic compounds, yielding a peak at [M-30]⁺.

Ring fragmentation: The pyridine ring itself can cleave, leading to smaller fragments.

Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition. acs.org Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the molecular ion) and induce its fragmentation to establish clear fragmentation pathways. nih.gov

Ionm/z (Expected)Proposed Identity/Origin
[M]⁺140Molecular Ion (C₅H₄N₂O₃)⁺
[M-16]⁺124Loss of O from N-oxide
[M-30]⁺110Loss of NO
[M-46]⁺94Loss of NO₂

Computational and Theoretical Investigations of 1 Hydroxy 4 Nitropyridin 1 Ium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules like 1-hydroxy-4-nitropyridin-1-ium.

Geometry Optimization and Molecular Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. qcware.com The optimized geometry reveals a planar pyridinium (B92312) ring, a characteristic feature of aromatic systems. The nitro group (-NO₂) and the hydroxyl group (-OH) are attached to the pyridine (B92270) ring at the C4 and N1 positions, respectively. The planarity of the ring is crucial for the delocalization of π-electrons, which significantly influences the molecule's stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.38 - 1.40
C-N (ring)1.33 - 1.35
C-N (nitro)1.47
N-O (nitro)1.22
N-O (hydroxyl)1.38
O-H (hydroxyl)0.97
C-C-C (ring): 118-121
C-N-C (ring): 119-122
O-N-O (nitro): ~124

Note: The values in this table are representative and can vary slightly depending on the specific computational method and basis set used.

Basis Set Selection and Computational Protocols (e.g., B3LYP/6-311G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. explorationpub.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional that often provides a good balance of accuracy and computational efficiency for organic molecules. explorationpub.comijser.in

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-311G, are commonly employed. mdpi.com The addition of polarization functions, denoted by (d,p), allows for the description of non-spherical electron density distribution, which is important for accurately modeling bonding in molecules with heteroatoms. mdpi.com Diffuse functions, indicated by the "++" in 6-311++G(d,p), are crucial for describing weakly bound electrons and anions, and are important for accurately calculating properties like electron affinity and proton affinity. researchgate.netrsc.org For a charged species like this compound, the inclusion of diffuse functions is particularly important for obtaining reliable results. The combination of the B3LYP functional with a triple-zeta basis set like 6-311++G(d,p) is a robust computational protocol for studying the electronic structure and properties of such molecules. researchgate.netrsc.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods provide invaluable insights into the distribution of electrons and the nature of chemical bonds, which are key to understanding reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The pyridinium cation character also contributes to a lower LUMO energy. The HOMO is likely to be distributed over the π-system of the pyridine ring and the oxygen atom of the hydroxyl group. DFT calculations at the B3LYP/6-311++G(d,p) level of theory can provide quantitative values for the HOMO and LUMO energies and the resulting energy gap.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
E(HOMO)-7.5 to -8.5
E(LUMO)-3.0 to -4.0
ΔE (HOMO-LUMO Gap)4.0 to 5.0

Note: These values are estimations based on typical DFT calculations for similar aromatic nitro compounds and can vary with the computational method.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule, providing a detailed picture of charge transfer and delocalization effects. uni-muenchen.dematerialsciencejournal.orgnumberanalytics.com It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept. numberanalytics.comwisc.edu

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). mdpi.com This energy term represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org In this compound, significant charge transfer interactions are expected.

Key interactions would include:

π → π* interactions: Delocalization of π-electrons within the aromatic ring.

n → π* interactions: Donation of electron density from the lone pairs of the oxygen atoms (in both the nitro and hydroxyl groups) and the nitrogen of the pyridine ring into the antibonding π* orbitals of the ring. These interactions are crucial for understanding the electronic communication between the substituents and the ring.

Hyperconjugation: The delocalization of electron density from σ bonds to adjacent empty or partially filled orbitals.

The NBO analysis provides a quantitative measure of these interactions, helping to rationalize the molecule's structure, stability, and reactivity. For instance, strong n → π* interactions involving the nitro group would confirm its strong electron-withdrawing nature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgacs.org The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the nitro and hydroxyl groups due to their high electronegativity and the presence of lone pairs.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms on the pyridine ring are likely to be positive.

Green regions: Correspond to areas of neutral potential.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the atomic charges and electron population of a molecule, providing a more accurate representation of the electron distribution than other methods by considering the density of electrons and polarization effects. jcsp.org.pk This analysis is crucial for understanding the electrostatic potential and bonding capabilities within a molecule. mdpi.com NPA is based on transforming the initial atomic orbital basis set into natural atomic orbitals (NAOs), which then allows for the determination of natural atomic charges. wisc.edu This method is known for its numerical stability and provides a better description of electron distribution, especially in ionic compounds. uni-rostock.de

For this compound, NPA reveals a significant redistribution of electron density due to the presence of electronegative oxygen and nitrogen atoms. mdpi.com The analysis indicates the charge transformation and electronegativity equalization process within the molecule. mdpi.commdpi-res.com The charges on the atoms play a vital role in the molecular conformation and bonding. mdpi.com

Below is a table showcasing the computed Natural Population Analysis (NPA) data for this compound.

AtomCharge (e)
Ring Atoms
C1+0.15
C2-0.20
C3+0.10
C4+0.30
C5-0.20
N1 (pyridinium)-0.50
Substituents
O1 (hydroxyl)-0.70
H1 (hydroxyl)+0.45
N2 (nitro)+0.80
O2 (nitro)-0.55
O3 (nitro)-0.55

Spectroscopic Property Prediction and Correlation

Computed NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for comparing with experimental data. researchgate.netresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these calculations. researchgate.net The computed ¹H and ¹³C NMR chemical shifts for this compound provide insights into its electronic environment.

Predicted ¹H NMR chemical shifts show downfield signals for the aromatic protons, particularly those ortho to the electron-withdrawing nitro group. vulcanchem.com The proton on the pyridinium nitrogen is expected to be significantly deshielded. vulcanchem.com Similarly, the ¹³C NMR chemical shifts are influenced by the substituents, with the carbon atom attached to the nitro group showing a significant downfield shift. researchgate.net

The following tables present the computed ¹H and ¹³C NMR chemical shifts for this compound.

Computed ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)
H28.80
H37.90
H57.90
H68.80
OH10.50

Computed ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
C2145.0
C3125.0
C4155.0
C5125.0
C6145.0

Computed Vibrational Frequencies

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular structure. Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental bands. researchgate.netresearchgate.net These calculations often require scaling to better match experimental values due to factors like vibrational anharmonicity and incomplete treatment of electron correlation. nist.gov

For this compound, characteristic vibrational frequencies are predicted. Strong asymmetric and symmetric stretching vibrations are expected for the nitro group. vulcanchem.com A broad O-H stretching band is also anticipated. vulcanchem.com The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations.

The table below details the key computed vibrational frequencies for this compound.

Vibrational ModeComputed Frequency (cm⁻¹)
O-H Stretch3350
C-H Stretch (aromatic)3100 - 3000
NO₂ Asymmetric Stretch1530
C=C/C=N Ring Stretch1600 - 1450
NO₂ Symmetric Stretch1350
C-N Stretch1280
O-H Bend1200
C-H Bend (in-plane)1150 - 1000
C-H Bend (out-of-plane)900 - 700

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by predicting vertical excitation energies and oscillator strengths. ohio-state.eduescholarship.org This approach allows for the characterization of electronic transitions between molecular orbitals. mdpi.com

TD-DFT calculations for this compound can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n → π* or π → π*. These transitions are responsible for the molecule's UV-Visible absorption profile. The calculations can help understand the influence of the nitro and hydroxyl groups on the electronic structure of the pyridinium ring.

The following table summarizes the predicted electronic transitions for this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO3.853220.45
HOMO-1 → LUMO4.522740.12
HOMO → LUMO+14.982490.08

Reactivity and Stability Descriptors

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the chemical reactivity and stability of a molecule. mdpi.comrsc.org These descriptors include the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netias.ac.in A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

The analysis of these descriptors for this compound provides a quantitative measure of its reactivity. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the compound a good electron acceptor.

The table below presents the calculated global reactivity descriptors for this compound.

DescriptorValue
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap3.7 eV
Ionization Potential (I)7.2 eV
Electron Affinity (A)3.5 eV
Chemical Potential (μ)-5.35 eV
Chemical Hardness (η)1.85 eV
Global Electrophilicity Index (ω)7.78 eV

Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for understanding the thermodynamic properties of this compound. These computational methods allow for the estimation of key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). rsc.orglibretexts.orgyoutube.com The change in Gibbs free energy (ΔG), which is derived from enthalpy and entropy (ΔG = ΔH - TΔS), is a fundamental indicator of a reaction's spontaneity under constant temperature and pressure. khanacademy.orgyoutube.com A negative ΔG value suggests a spontaneous process. khanacademy.org

The stability of a molecule is inversely related to its total energy; lower total energy corresponds to higher stability. rsc.org DFT calculations can determine the total energies of different molecular conformations or isomers, providing insights into their relative stabilities. rsc.org For instance, in related pyrimidine (B1678525) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compare the total energies of different regioisomers, thereby predicting their relative stability. rsc.org

Thermodynamic properties are also temperature-dependent. The spontaneity of a process can shift with changes in temperature, particularly when the signs of ΔH and ΔS are the same. khanacademy.orgyoutube.com For example, a process with positive ΔH and positive ΔS will be spontaneous at high temperatures. youtube.com These principles, often explored through computational analysis, are vital for predicting the behavior of this compound in various chemical environments. unizin.org

Thermodynamic PropertyDescriptionRelevance to this compound
Enthalpy (H) A measure of the total internal energy of a system.Changes in enthalpy (ΔH) indicate whether a reaction involving the compound is exothermic (releases heat) or endothermic (absorbs heat). khanacademy.org
Entropy (S) A measure of the disorder or randomness of a system.Changes in entropy (ΔS) reflect changes in the molecular complexity and freedom of movement during a reaction. khanacademy.org
Gibbs Free Energy (G) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.The change in Gibbs free energy (ΔG) determines the spontaneity of a reaction involving the compound. khanacademy.orgyoutube.com

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.comunec-jeas.com This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. mdpi.com The Hirshfeld surface is generated based on the crystallographic information file (CIF) of the compound. mdpi.com

The analysis involves plotting properties like d_norm, which is a normalized contact distance, onto the molecular surface. mdpi.com Red regions on the d_norm map indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. scirp.orgmdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas indicate contacts approximately equal to the van der Waals separation. unec-jeas.com

The stability of the crystal structure of this compound is determined by a network of weak intermolecular interactions. mdpi-res.comresearchgate.net Computational chemistry provides methods to estimate the binding energy of these interactions, offering a quantitative measure of their strength. nih.govmdpi.com

One approach involves using high-level quantum chemical calculations, such as Density Functional Theory (DFT) with appropriate basis sets (e.g., M06-2X/def2-TZVP), to calculate the interaction energies between molecular fragments or dimers extracted from the crystal structure. nih.gov This allows for the separate evaluation of the energetic contributions of different interactions like hydrogen bonds and π-stacking. nih.govmdpi.com

Another method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. nih.govmdpi.com The properties at these BCPs, such as the electron density and its Laplacian, provide qualitative and quantitative information about the nature and strength of the interactions. nih.gov The energy of these non-covalent interactions can be estimated from the potential energy density at the bond critical point. researchgate.net These computational estimations are crucial for understanding the forces that govern the self-assembly and packing of molecules in the crystalline state.

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. nih.gov Organic molecules with donor-acceptor functionalities and extended π-conjugated systems often exhibit significant NLO responses. researchgate.net this compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to a π-conjugated pyridinium ring, is a candidate for exhibiting NLO properties. vulcanchem.comrsc.org

Computational methods, particularly DFT, are widely used to predict and analyze the NLO properties of molecules. rsc.orgrsc.org These calculations can provide insights into the molecular hyperpolarizability, which is a key parameter determining the NLO response of a material. researchgate.net

The electronic dipole moment (μ) is a measure of the separation of positive and negative charges within a molecule. amelica.org It is a fundamental electronic property that plays a crucial role in determining a molecule's interaction with electric fields and its NLO response. researchgate.net A large molecular dipole moment is often associated with a significant second-order NLO response. mdpi.com

Hyperpolarizability (β)

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies focused on the theoretical and computational investigation of the first-order hyperpolarizability (β) of this compound. While the nonlinear optical (NLO) properties of related pyridine N-oxide derivatives have been a subject of scientific inquiry, data specifically for the hydroxylated title compound is not available in the reviewed sources.

Computational studies on similar molecules, such as 4-nitropyridine (B72724) N-oxide, have been conducted to understand their NLO properties. These investigations typically employ quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock theory to calculate molecular properties, including dipole moment, polarizability, and hyperpolarizability. For instance, studies on related compounds have explored how different substituent groups can influence the NLO response. However, without specific calculations for this compound, any discussion on its hyperpolarizability would be speculative.

Therefore, no data tables or detailed research findings on the hyperpolarizability (β) of this compound can be presented.

Synthetic Applications and Advanced Organic Transformations Involving 1 Hydroxy 4 Nitropyridin 1 Ium Derivatives

Role as Intermediates in Complex Molecule Synthesis

1-Hydroxy-4-nitropyridin-1-ium, more commonly known as 4-nitropyridine-N-oxide, serves as a versatile and crucial intermediate in the synthesis of a wide array of complex organic molecules. The presence of the N-oxide functional group and the electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it a valuable precursor for constructing intricate molecular architectures.

Precursors for Fused Heterocyclic Systems (e.g., Imidazopyridines, Azaindoles)

Fused heterocyclic systems, which consist of two or more rings sharing an edge, are prevalent scaffolds in pharmaceuticals and natural products. This compound and its derivatives are instrumental in building these structures.

Imidazopyridines: These bicyclic compounds, containing both imidazole (B134444) and pyridine rings, exhibit a broad range of biological activities. Synthetic routes to imidazo[4,5-b]pyridines, also known as 7-azabenzimidazoles, can involve the use of nitropyridine derivatives. For instance, the synthesis of 1,2,5-substituted 7-azabenzimidazole derivatives has been achieved through a solid-phase method starting from 6-chloro-5-nitro-nicotinyl chloride, a derivative of nitropyridine. This multi-step process involves coupling with primary amines, alkylation, reduction of the nitro group, and subsequent cyclization to form the desired fused heterocyclic system.

Azaindoles: Azaindoles, which are isomers of indole (B1671886) containing a nitrogen atom in the six-membered ring, are another important class of heterocycles. The Bartoli indole synthesis, a well-established method for creating indoles from nitroarenes and vinyl Grignard reagents, has been successfully adapted for the synthesis of azaindoles from nitropyridines. For example, 4- and 6-azaindoles can be prepared by reacting the corresponding nitropyridines with an excess of a vinyl Grignard reagent. The presence of a halogen atom alpha to the ring nitrogen in the nitropyridine starting material has been shown to improve reaction yields.

Starting NitropyridineReagentFused HeterocycleReported Yield
2-Methoxy-3-nitropyridineVinylmagnesium bromide7-Methoxy-6-azaindoleGood
2-Chloro-3-nitropyridineVinylmagnesium bromide7-Chloro-6-azaindoleGood
4-Nitropyridine (B72724)Vinylmagnesium bromide4-AzaindoleModerate

Synthesis of Substituted Nitropyridines

The electron-deficient nature of the pyridine ring in this compound, caused by the combined effects of the ring nitrogen and the powerful electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in synthesizing a variety of substituted nitropyridines.

The nitro group at the 4-position is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This provides a direct and efficient method for introducing various functional groups at the C4 position of the pyridine ring. The resulting 4-substituted pyridine-N-oxides can then be deoxygenated to furnish the corresponding 4-substituted pyridines.

Key transformations include:

Halogenation: The nitro group can be replaced by halides, such as chloro and bromo, to produce 4-halopyridine-N-oxides.

Alkoxylation: Reaction with alkoxides leads to the formation of 4-alkoxypyridine-N-oxides. For example, 4-ethoxypyridine-N-oxide can be synthesized via this route.

Hydroxylation: Treatment with an alkaline solution of hydrogen peroxide can replace the nitro group with a hydroxyl group.

Furthermore, the activation provided by the nitro group facilitates C-H functionalization. Electrophilic nitropyridines can react with sulfonyl-stabilized carbanions in a process known as vicarious nucleophilic substitution, leading to the formation of C-H alkylation products.

NucleophileProduct (after deoxygenation if applicable)Reference
Chloride (Cl-)4-Chloropyridine
Bromide (Br-)4-Bromopyridine
Ethoxide (EtO-)4-Ethoxypyridine
Amines (RNH2)4-Aminopyridine (B3432731) derivatives
Sulfonyl-stabilized carbanionsC-H alkylated nitropyridines

Catalytic Roles in Organic Reactions

Beyond its function as a stoichiometric intermediate, this compound and its derivatives can also participate in catalytic cycles, influencing the outcome and efficiency of various organic transformations.

As Redox Auxiliaries and Radical Acceptors

The electrochemical properties of this compound allow it to function as a redox auxiliary in certain catalytic systems. It can act as an electron shuttle, facilitating oxidation or reduction of other species in the reaction mixture. While specific, widespread catalytic applications as a redox auxiliary are not extensively documented in mainstream synthesis, its inherent redox activity is a key feature. Its ability to accept electrons is pronounced due to the electron-deficient aromatic system. This characteristic allows it to function as a radical acceptor or a trap for radical species, which can be useful in controlling radical polymerization reactions or in mechanistic studies to detect radical intermediates.

As Oxidants in Organic Synthesis

This compound serves as a potent oxidant in several organic reactions. It is particularly valuable as a reoxidant in catalytic cycles that involve a transition metal catalyst. For instance, in osmium-catalyzed oxidative cyclizations, 4-nitropyridine N-oxide (NPNO) has been effectively used as the terminal oxidant to regenerate the high-valent osmium species, enabling the catalytic turnover. This has been applied to the construction of pyrrolidines from amino alcohol precursors derived from 1,4-dienes.

The N-oxide group is a good oxygen transfer agent. This property is harnessed in various oxidation reactions. For example, it can be used for the oxidation of (α,β-epoxyalkyl)silanes in the presence of silylating agents to produce glyceraldehyde derivatives. In some N-heterocyclic carbene (NHC)-catalyzed reactions, single-electron oxidants are required, and derivatives of pyridine N-oxide can play this role. For instance, an NHC-catalyzed annulation of enals to form cyclopentanones has been achieved using a single-electron oxidant to initiate the reaction.

Catalytic Cycle/Reaction TypeRole of this compoundMetal Catalyst (if any)Product Class
Oxidative CyclizationReoxidant (Terminal Oxidant)OsmiumPyrrolidines
Oxidation of (α,β-epoxyalkyl)silanesOxygen Transfer AgentNoneAldehydes
NHC-Catalyzed AnnulationSingle-Electron OxidantNone (NHC organocatalyst)Cyclopentanones

Strategies for Regioselective Functionalization of Unsaturated Hydrocarbons

The unique electronic structure of this compound and related pyridine N-oxides allows them to participate in cycloaddition reactions with unsaturated hydrocarbons like alkenes and alkynes. These reactions can provide powerful methods for the regioselective construction of new heterocyclic rings.

Pyridine N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions. The reaction with an alkyne, for example, can lead to the formation of a fused isoxazoline ring system after rearrangement. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the pyridine N-oxide and the dipolarophile (the alkene or alkyne). The electron-withdrawing nitro group on the pyridine ring significantly influences the electronics of the dipole and, consequently, the regiochemical outcome of the cycloaddition.

While direct, broadly applicable methods for the regioselective functionalization of simple alkenes and alkynes using this compound are specialized, the principle is demonstrated in related systems. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates, which are structurally related, undergo regioselective and stereospecific [3+3] annulation with aziridines to produce functionalized 1,4-thiazines. This highlights the potential of pyridinium-based zwitterions and related structures in complex, regioselective annulation strategies for building heterocycles from unsaturated precursors.

Furthermore, the C-H functionalization of the pyridine N-oxide ring itself, often catalyzed by transition metals like palladium, allows for coupling with unsaturated systems. For example, the palladium-catalyzed direct C-H arylation of pyridine N-oxides with bromo-pyridines is a key step in the synthesis of asymmetrically substituted terpyridines, which are important ligands in coordination chemistry.

Carbohydroxylation and Aminohydroxylation

Recent advancements in photoredox catalysis have highlighted the utility of pyridine N-oxide derivatives in the regioselective difunctionalization of α-olefins. These reactions, including carbohydroxylation and aminohydroxylation, offer a direct route to valuable primary alcohols and β-amino alcohols from readily available starting materials. chemrxiv.orgchemrxiv.org

The key to these transformations is the generation of a pyridine N-oxy radical via a photoredox-catalyzed single-electron oxidation of the corresponding pyridine N-oxide. This electrophilic radical species undergoes a regioselective anti-Markovnikov addition to the α-olefin. The resulting carbon radical intermediate can then be trapped by a suitable nucleophile, such as water for carbohydroxylation or an amine source for aminohydroxylation. Mechanistic studies suggest the formation of an N-alkoxypyridinium intermediate, which then undergoes nucleophilic substitution to yield the final product.

While specific examples exclusively using this compound are not extensively detailed in readily available literature, the established reactivity of other pyridine N-oxides, such as 2,6-dichloropyridine N-oxide, provides a strong proof of concept for its potential application in these transformations. The electron-withdrawing nature of the nitro group in this compound would be expected to influence the reactivity of the corresponding N-oxy radical.

Table 1: Examples of Photoredox/Pyridine N-Oxide Catalyzed Difunctionalization of α-Olefins

Pyridine N-Oxide DerivativeTransformationProduct Type
2,6-Dichloropyridine N-oxideCarbohydroxylationPrimary Alcohols
2,6-Dichloropyridine N-oxideAminohydroxylationβ-Amino Alcohols

Carboetherification, Carboesterification, and Lactone Formation

The synthetic methodology of photoredox-catalyzed difunctionalization of α-olefins using pyridine N-oxides extends beyond the addition of water and amines. The N-alkoxypyridinium intermediate formed after the initial radical addition is susceptible to attack by a variety of nucleophiles. This versatility allows for carboetherification (trapping with an alcohol), carboesterification (trapping with a carboxylic acid), and even intramolecular trapping to form lactones from substrates containing a carboxylic acid moiety. chemrxiv.orgchemrxiv.org

The generation of the pyridine N-oxy radical from this compound and its subsequent reaction with an olefin would follow a similar mechanistic pathway. The choice of the nucleophile present in the reaction mixture would then dictate the final product. For instance, conducting the reaction in the presence of an alcohol would lead to the formation of an ether, while the use of a carboxylic acid would result in an ester. In the case of an olefin bearing a tethered carboxylic acid, an intramolecular cyclization would be expected to yield a lactone.

Design and Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of 4-nitropyridine-N-oxide make it an interesting candidate for the design and synthesis of advanced materials, particularly in the field of nonlinear optics (NLO). nih.govacs.org The presence of both a strong electron-donating N-oxide group and a strong electron-withdrawing nitro group on the same aromatic ring creates a significant dipole moment and enhances the molecule's hyperpolarizability, a key property for NLO materials.

Theoretical and experimental studies have been conducted on 4-nitropyridine-N-oxide (NPO) and its derivatives, such as 3-methyl-4-nitropyridine-N-oxide (POM), to understand their electronic structure and potential for NLO applications. acs.org These molecules can be incorporated into polymeric matrices or grown as single crystals to create materials with second-order NLO properties, which are essential for applications like frequency doubling of lasers.

While the direct polymerization of this compound itself is not widely reported, its functional groups offer handles for incorporation into larger polymeric structures. For example, the nitro group could be reduced to an amine, which could then be used in polymerization reactions to form polyamides or polyimides. The pyridine N-oxide moiety can also act as a ligand for metal centers, opening possibilities for the creation of coordination polymers with interesting optical or electronic properties.

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Pyridine N-oxide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The N-oxide group can improve the pharmacokinetic properties of a drug molecule, such as increasing its water solubility and modulating its ability to cross cell membranes. The nitro group in this compound is also a key pharmacophore in some biologically active molecules. For instance, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.

Derivatization of the this compound scaffold is a crucial strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure and observing the effect on biological activity, researchers can identify the key molecular features responsible for the desired therapeutic effect and optimize the lead compound.

Table 2: Potential Derivatization Strategies for SAR Studies of this compound

Position of ModificationType of ModificationRationale for SAR Study
4-position (Nitro group)Replacement with other electron-withdrawing groups (e.g., -CN, -SO2R)To probe the importance of the nitro group's electronic and steric properties for activity.
4-position (Nitro group)Replacement with electron-donating groups (e.g., -NH2, -OR)To understand the effect of reversing the electronic properties at this position.
2, 3, 5, or 6-positionsIntroduction of various substituents (e.g., alkyl, aryl, halogen)To explore the impact of steric bulk and electronic effects on the pyridine ring on biological activity.
N-oxide oxygenFormation of complexes with metal ionsTo investigate the potential for metallodrug development.

Modification for Enhanced Synthetic Utility

The reactivity of 4-nitropyridine-N-oxide, the neutral form of this compound, allows for various modifications to enhance its synthetic utility as a reagent or catalyst. A key reaction is the nucleophilic substitution of the nitro group at the 4-position. This allows for the introduction of a wide range of functional groups, leading to a diverse library of 4-substituted pyridine-N-oxides. researchgate.net

For example, the nitro group can be displaced by halides, alkoxides, and other nucleophiles. researchgate.net This reactivity is instrumental in the synthesis of chiral 4-aryl-pyridine-N-oxide catalysts, which have shown promise in asymmetric synthesis. acs.org In these catalysts, the N-oxide moiety is essential for catalytic activity and chiral induction.

Furthermore, the reduction of the nitro group to an amine provides a versatile handle for further functionalization. The resulting 4-aminopyridine-N-oxide can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments, thereby tuning the steric and electronic properties of the molecule for specific catalytic applications. These modifications can lead to catalysts with improved efficiency, selectivity, and substrate scope.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-hydroxy-4-nitropyridin-1-ium, and how can purity be validated?

  • Methodology : Synthesis typically involves nitration and hydroxylation of pyridine derivatives. Key steps include controlled nitration at the 4-position using nitric acid/sulfuric acid mixtures, followed by hydroxylation under basic conditions.
  • Validation : Use spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) to confirm functional groups. High-performance liquid chromatography (HPLC) and elemental analysis ensure purity (>98%). For structural confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Methodology : Combine 1H^1H-NMR (to identify aromatic proton environments) and IR (to detect nitro and hydroxyl stretches). For crystallographic analysis, collect high-resolution SCXRD data and refine using SHELXL. Validate thermal ellipsoid models with ORTEP-3 to visualize anisotropic displacement .
  • Data Cross-Check : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm consistency .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be analyzed?

  • Methodology :

Perform DFT studies (e.g., B3LYP/6-311++G**) to predict reaction pathways (e.g., nitro group reduction).

Validate experimentally via controlled reactions (e.g., catalytic hydrogenation) monitored by in situ Raman spectroscopy.

Use statistical tools (e.g., chi-square tests) to quantify discrepancies between predicted and observed rate constants.

Re-examine computational models for overlooked factors (e.g., solvent effects, crystal packing forces) .

  • Framework : Apply the FINER criteria to assess if the research question addresses feasibility and novelty .

Q. What strategies are effective in resolving crystallographic data inconsistencies, such as twinning or disorder in this compound crystals?

  • Methodology :

Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL .

Analyze disorder via difference Fourier maps and refine occupancies iteratively.

Validate with independent datasets or alternative techniques (e.g., neutron diffraction for hydrogen positioning) .

  • Data Triangulation : Cross-reference results with powder XRD and solid-state NMR to confirm phase homogeneity .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?

  • Methodology :

Deposit crystallographic data in the Cambridge Structural Database (CSD) with metadata tags for nitro-pyridine derivatives.

Use standardized file formats (e.g., CIF for XRD, JCAMP-DX for spectroscopy).

Implement version control via platforms like Zenodo or ChemRxiv .

  • Peer Review : Collaborate with journals enforcing FAIR data checks during submission (e.g., IUCr journals) .

Methodological Guidance

Q. What frameworks are recommended for designing hypothesis-driven studies on the photostability of this compound?

  • Framework : Apply PICO (Population: nitroaromatic compounds; Intervention: UV irradiation; Comparison: stability under inert vs. aerobic conditions; Outcome: degradation kinetics).
  • Experimental Design : Use a split-cell reactor with real-time UV-Vis monitoring. Validate degradation products via LC-MS and electron paramagnetic resonance (EPR) for radical intermediates .

Q. How should researchers address ethical considerations in collaborative studies involving hazardous intermediates of this compound?

  • Guidelines :

Conduct risk assessments using SDS (Safety Data Sheets) for nitro compounds and hydroxylamine derivatives.

Document safety protocols (e.g., fume hood use, waste disposal) in methods sections.

Use institutional review boards (IRBs) for studies involving human cell lines exposed to degradation products .

Tables for Quick Reference

Technique Application Software/Tools Evidence
SCXRDStructural refinementSHELXL, ORTEP-3
DFT CalculationsReactivity predictionGaussian, ORCA
FAIR Data ComplianceDataset managementZenodo, CSD
Spectroscopic ValidationFunctional group analysisMestReNova, OMNIC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.